(R)-3-methylpyrrolidine-3-carboxylic acid chemical properties
(R)-3-methylpyrrolidine-3-carboxylic acid chemical properties
An In-depth Technical Guide to (R)-3-methylpyrrolidine-3-carboxylic acid: Properties, Synthesis, and Applications
Introduction: A Chiral Scaffold of Growing Importance
(R)-3-methylpyrrolidine-3-carboxylic acid is a non-proteinogenic, chiral cyclic amino acid that has garnered significant interest within the medicinal chemistry and drug discovery landscape. As a constrained β-amino acid analogue, its rigid pyrrolidine ring, combined with a stereodefined quaternary center, offers a unique three-dimensional architecture. This structure is highly valued by researchers for its ability to impart conformational rigidity into peptide-based molecules or to serve as a versatile scaffold for the synthesis of complex, enantiomerically pure pharmaceuticals.[1][2] The pyrrolidine motif is a privileged scaffold, appearing in numerous natural products and synthetic drugs, and the introduction of a methyl group at the C3 position provides a valuable tool for probing and optimizing molecular interactions with biological targets.[3]
This guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthetic strategies, and key applications of (R)-3-methylpyrrolidine-3-carboxylic acid, tailored for scientists and professionals in drug development.
Physicochemical and Structural Properties
The fundamental properties of (R)-3-methylpyrrolidine-3-carboxylic acid are summarized below. These identifiers and physical characteristics are critical for sourcing, handling, and characterizing the compound.
| Property | Value | Source(s) |
| CAS Number | 1410783-77-5 | [4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [4][6] |
| Molecular Weight | 129.16 g/mol | [4][5][6] |
| Appearance | White to off-white solid | [5][7] |
| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature or 2-8°C | [4][5][7] |
| SMILES Code | O=C([C@@]1(C)CNCC1)O | [4] |
Note: Detailed experimental data such as melting point, boiling point, and specific solubility profiles are not widely published and should be determined empirically upon acquisition.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for (R)-3-methylpyrrolidine-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic protons on the pyrrolidine ring. Key expected signals include:
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A singlet for the C3-methyl group.
-
Multiple multiplets for the methylene protons (C2, C4, C5) on the pyrrolidine ring.
-
A broad singlet corresponding to the N-H proton of the secondary amine.
-
A very broad singlet, typically far downfield (>10 ppm), for the carboxylic acid proton.[8]
-
-
¹³C NMR: The carbon spectrum should display six distinct signals:
-
A signal for the quaternary C3 carbon.
-
A signal for the methyl carbon.
-
Three signals for the methylene carbons of the ring.
-
A downfield signal (typically 165-185 δ) for the carboxyl carbon.[8]
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[8]
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.
-
A strong C=O stretching absorption between 1710 and 1760 cm⁻¹.
-
An N-H stretching band around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 130.17.
Chiral Analysis
As a chiral compound, verifying the enantiomeric purity is a critical quality control step.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the presence of a single enantiomer. For the related compound (R)-pyrrolidine-3-carboxylic acid, a specific rotation of -16° has been reported (c = 0.002 g/mL in H₂O), indicating that a negative value should be expected.
-
Chiral HPLC/SFC: The most reliable method for determining enantiomeric excess (ee) is through chromatography on a chiral stationary phase. The compound would first need to be derivatized (e.g., esterification of the acid and protection of the amine) to improve its chromatographic behavior.
Synthesis and Stereocontrol: An Overview
The synthesis of enantiomerically pure compounds like (R)-3-methylpyrrolidine-3-carboxylic acid relies on asymmetric synthesis methodologies. Organocatalysis, particularly asymmetric Michael additions, provides an efficient route.[9][10][11]
Asymmetric Michael Addition Approach
A plausible and efficient strategy involves the organocatalytic conjugate addition of a nitromethane equivalent to a suitably substituted α,β-unsaturated carbonyl compound, followed by reduction and cyclization. This approach establishes the crucial stereocenter early in the sequence with high enantioselectivity.
Experimental Protocol Outline:
-
Michael Addition: An α,β-unsaturated ester is reacted with nitromethane in the presence of a chiral organocatalyst (e.g., a derivative of proline or a chiral thiourea). The catalyst creates a chiral environment, directing the nucleophilic attack to form one enantiomer of the nitro-adduct preferentially.[10]
-
Nitro Group Reduction: The nitro group of the adduct is reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using H₂ and a catalyst like Raney Nickel or Palladium on carbon).
-
Cyclization and Deprotection: The resulting amino ester undergoes spontaneous or base-catalyzed intramolecular cyclization to form a lactam. Subsequent hydrolysis of the lactam and ester groups under acidic or basic conditions yields the final target compound, (R)-3-methylpyrrolidine-3-carboxylic acid.
Caption: Role as a central building block in drug discovery.
Neurological and CNS Therapeutics
The pyrrolidine scaffold is prevalent in drugs targeting the central nervous system. The defined stereochemistry and conformational rigidity of (R)-3-methylpyrrolidine-3-carboxylic acid make it an attractive intermediate for synthesizing compounds aimed at neurological disorders. [1][7]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (R)-3-methylpyrrolidine-3-carboxylic acid should always be consulted, general precautions based on related pyrrolidine and carboxylic acid compounds apply. [12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. [12]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [13]* Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation. [4][5]* First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. [12] * Skin: Wash off immediately with soap and plenty of water. [12] * Inhalation: Move to fresh air. If breathing is difficult, seek medical attention. * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical advice.
-
Conclusion
(R)-3-methylpyrrolidine-3-carboxylic acid is more than just a chemical reagent; it is a strategic tool for molecular design. Its inherent chirality, conformational rigidity, and versatile functional groups provide a robust platform for the synthesis of sophisticated and potent bioactive molecules. For researchers in drug discovery, a thorough understanding of its properties and synthetic accessibility is essential for leveraging its full potential in the development of next-generation therapeutics.
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BenchChem. Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery.
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